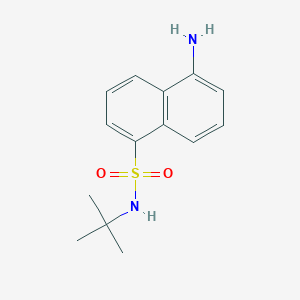
5-amino-N-tert-butylnaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-tert-butylnaphthalene-1-sulfonamide is an organic compound that features a naphthalene ring substituted with an amino group, a tert-butyl group, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-tert-butylnaphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of naphthalene to form nitronaphthalene, followed by reduction to yield aminonaphthalene. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride. Finally, the sulfonamide group is introduced through sulfonation followed by amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-N-tert-butylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Friedel-Crafts alkylation or acylation reactions using appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonamide group can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
5-amino-N-tert-butylnaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-amino-N-tert-butylnaphthalene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-1-naphthalenesulfonamide: Lacks the tert-butyl group, which may affect its solubility and reactivity.
N-tert-butyl-1-naphthalenesulfonamide: Lacks the amino group, which may reduce its potential as a bioactive compound.
5-amino-2-naphthalenesulfonamide: Similar structure but different position of the sulfonamide group, which can influence its chemical properties.
Uniqueness
5-amino-N-tert-butylnaphthalene-1-sulfonamide is unique due to the presence of both the amino and tert-butyl groups, which can enhance its solubility, stability, and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H18N2O2S |
|---|---|
Molekulargewicht |
278.37 g/mol |
IUPAC-Name |
5-amino-N-tert-butylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H18N2O2S/c1-14(2,3)16-19(17,18)13-9-5-6-10-11(13)7-4-8-12(10)15/h4-9,16H,15H2,1-3H3 |
InChI-Schlüssel |
WGWDIJFUUXSXMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-butyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14089641.png)
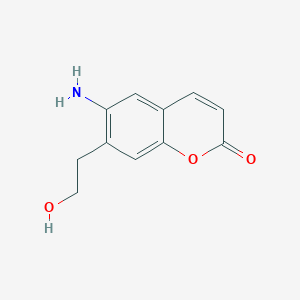


![6-Methoxy-1-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089667.png)
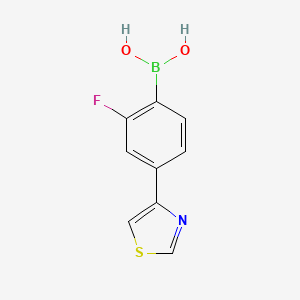
![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B14089688.png)
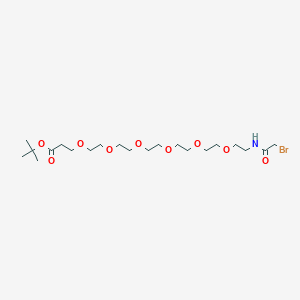
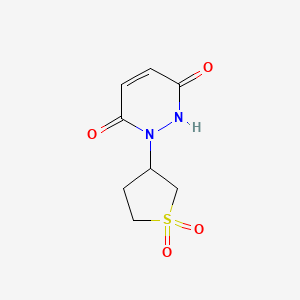
![Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester](/img/structure/B14089699.png)
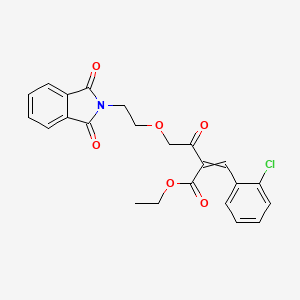
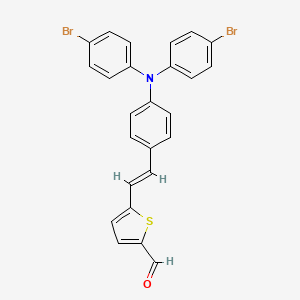
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089711.png)
![1-(2,3-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089713.png)
